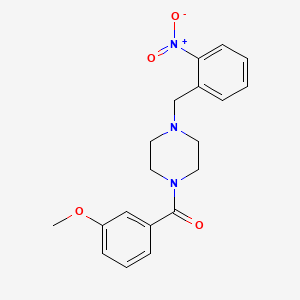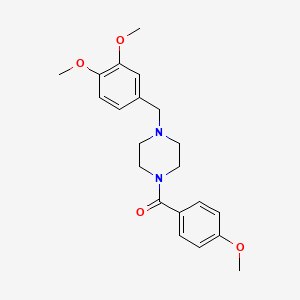
1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine
Descripción general
Descripción
1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine, also known as MNBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNBP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine is not fully understood. However, it is believed that 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine binds to specific receptors or enzymes in the body, leading to its various biochemical and physiological effects. For example, 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine has been found to bind to the copper ions in the body, leading to the formation of a stable complex. This complex is believed to be responsible for the fluorescent properties of 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine.
Biochemical and Physiological Effects:
1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine has been found to exhibit various biochemical and physiological effects. For example, 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine has been shown to inhibit the release of glutamate, as mentioned earlier. In addition, 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine has been found to have an anti-inflammatory effect, which makes it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine is its potential use as a fluorescent probe for the detection of metal ions. 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine is selective for certain metal ions, which makes it a potentially useful tool for detecting these ions in biological samples. However, one of the limitations of 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine is its low yield during synthesis. This can make it difficult to obtain large quantities of 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine for use in experiments.
Direcciones Futuras
There are several future directions for the research on 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine. One potential direction is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine has been found to inhibit the release of glutamate, which is involved in these disorders. Another potential direction is the development of new fluorescent probes for the detection of metal ions. 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine has shown promise in this area, and further research could lead to the development of more effective probes.
Conclusion:
In conclusion, 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine has shown promise as a fluorescent probe for the detection of metal ions and as a potential candidate for the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the potential of 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine in these areas.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine has been found to have various scientific research applications. One of the most promising applications is its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine has been shown to selectively bind to these metal ions, leading to a change in its fluorescent properties. This makes it a potentially useful tool for detecting metal ions in biological samples.
Another application of 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine is in the field of neuroscience. 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine has been found to have an inhibitory effect on the release of glutamate, a neurotransmitter that is involved in various neurological disorders such as Alzheimer's disease and epilepsy. This makes 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine a potential candidate for the development of new drugs for the treatment of these disorders.
Propiedades
IUPAC Name |
(3-methoxyphenyl)-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-17-7-4-6-15(13-17)19(23)21-11-9-20(10-12-21)14-16-5-2-3-8-18(16)22(24)25/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAYPTFJHVQVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-fluorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458089.png)








